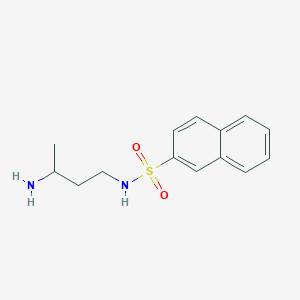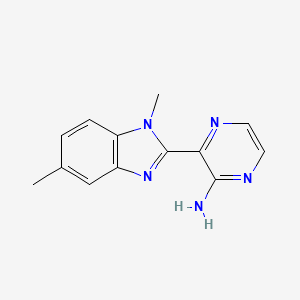![molecular formula C13H19N5 B7560433 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7560433.png)
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. It was first synthesized in the 1980s, and since then, extensive research has been conducted to understand its mechanism of action and potential applications in cancer treatment.
作用機序
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key pathway in the immune system. This leads to the production of type I interferons and other cytokines, which activate immune cells and induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It induces the production of cytokines, including interferon-alpha and tumor necrosis factor-alpha, which activate immune cells and induce tumor cell death. It also inhibits the growth of blood vessels, which is important for the growth and spread of tumors.
実験室実験の利点と制限
One of the advantages of 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile for lab experiments is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of tumor cell death and the immune response to cancer. However, one limitation is that this compound has been found to have variable efficacy in different cancer types and in different animal models.
将来の方向性
There are several future directions for research on 3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile. One area of interest is the development of combination therapies that use this compound in conjunction with other anti-cancer agents. Another area of interest is the development of new formulations of this compound that improve its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of this compound in immunotherapy, which involves using the immune system to target and destroy cancer cells.
合成法
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dimethylpyridine-3,5-dicarbonitrile with dimethylamine to form 2-(dimethylamino)-6-methylpyridine-3,5-dicarbonitrile. This is then reacted with 1-(3-chloropropyl)pyrrolidin-2-one to form this compound.
科学的研究の応用
3-[3-(Dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis in a variety of cancer cell lines, including melanoma, lung cancer, and colon cancer. It works by activating the immune system and inducing the production of cytokines, which in turn, leads to the destruction of tumor cells.
特性
IUPAC Name |
3-[3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-10(2)15-16-13(12(9)7-14)18-6-5-11(8-18)17(3)4/h11H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMVWJNYYYPHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
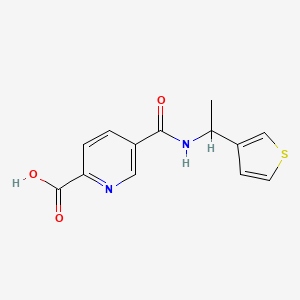
![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)
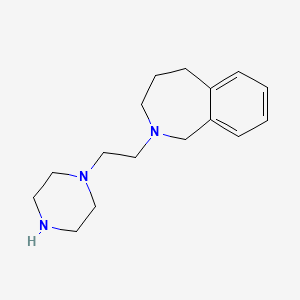
![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine](/img/structure/B7560392.png)
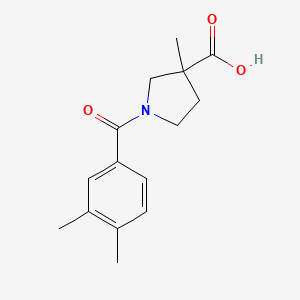
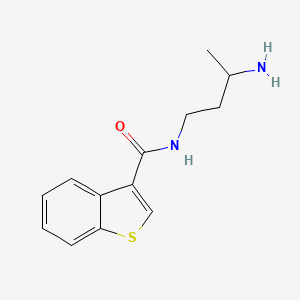
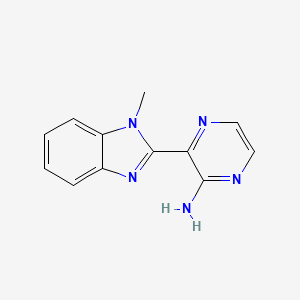
![1-[2-(3-Bromophenyl)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7560417.png)
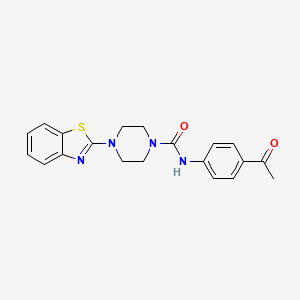
![1-(4-Methylsulfanylphenyl)-4-(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)pyrrolidin-2-one](/img/structure/B7560441.png)
